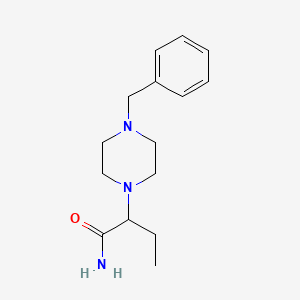
2-(4-Benzylpiperazin-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzylpiperazin-1-yl)butanamide is a chemical compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is part of the piperazine family, which is known for its diverse pharmacological properties. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antipsychotic, and anticancer activities .
Métodos De Preparación
The synthesis of 2-(4-Benzylpiperazin-1-yl)butanamide typically involves the reductive amination of 4-benzylpiperazine with butanoyl chloride. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
2-(4-Benzylpiperazin-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)butanamide involves its interaction with various molecular targets, including receptors and enzymes. It has been shown to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to changes in neurotransmitter levels, which can result in various pharmacological effects, such as mood alteration and antimicrobial activity.
Comparación Con Compuestos Similares
2-(4-Benzylpiperazin-1-yl)butanamide can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Known for its stimulant and euphoriant properties, BZP has been used recreationally and has a similar mechanism of action involving serotonergic and dopaminergic systems.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown significant antimicrobial activity and is used in medicinal chemistry research.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and potential therapeutic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C15H23N3O |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C15H23N3O/c1-2-14(15(16)19)18-10-8-17(9-11-18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H2,16,19) |
Clave InChI |
YLUVMOFJAIJPKA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)N)N1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















